

Application Notes and Protocols for the Functionalization of p-Heptanoylbiphenyl

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functionalization of **p-Heptanoylbiphenyl**, a versatile biphenyl derivative with potential applications in drug discovery and materials science. The protocols detailed below are based on established chemical transformations and can be adapted for the synthesis of a variety of derivatives for further investigation.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The functionalization of these scaffolds allows for the fine-tuning of their physicochemical and pharmacological properties. **p-Heptanoylbiphenyl**, featuring a seven-carbon acyl chain, offers a lipophilic handle that can be strategically modified to explore structure-activity relationships (SAR). This document outlines the initial synthesis of **p-Heptanoylbiphenyl** and subsequent protocols for its functionalization, including electrophilic aromatic substitution, reduction of the carbonyl group, and cross-coupling reactions.

Synthesis of p-Heptanoylbiphenyl

The synthesis of **p-Heptanoylbiphenyl** can be readily achieved via a Friedel-Crafts acylation of biphenyl with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6][7][8]



Experimental Protocol: Friedel-Crafts Acylation

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add biphenyl (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
- Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (1.1 - 2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
- Acyl Chloride Addition: Add heptanoyl chloride (1.05 eq) dropwise from the dropping funnel over a period of 30 minutes.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
- Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford p-Heptanoylbiphenyl as a solid.

Data Presentation: Synthesis of p-Heptanoylbiphenyl

| Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|----------------------|-----------------------|----------|---------------------|----------------------|-----------|-----------------------|
| Biphenyl | Heptanoyl chloride | AlCl₃ | Dichlorome thane | 3 | ~85-95 | 85 |

Functionalization of p-Heptanoylbiphenyl



The presence of the biphenyl core and the carbonyl group in **p-Heptanoylbiphenyl** allows for a range of functionalization reactions.

Electrophilic Aromatic Substitution

The biphenyl ring system can undergo electrophilic aromatic substitution. The heptanoyl group is a deactivating, meta-directing group for the acylated ring. However, the unsubstituted phenyl ring is activated and will direct electrophilic substitution to its ortho and para positions.

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can be a precursor for an amino group.

Experimental Protocol: Nitration

- Reaction Setup: Dissolve p-Heptanoylbiphenyl (1.0 eq) in concentrated sulfuric acid at 0
 °C.
- Nitrating Agent: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
- Reaction: Stir the mixture at 0 °C for 1-2 hours.
- Work-up: Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration. Wash the solid with cold water until the washings are neutral.
- Purification: Recrystallize the crude product from ethanol to yield the nitrated p-Heptanoylbiphenyl derivatives.

Halogenation introduces a halogen atom (e.g., -Br) onto the aromatic ring, which is a versatile handle for cross-coupling reactions.

Experimental Protocol: Bromination

- Reaction Setup: Dissolve p-Heptanoylbiphenyl (1.0 eq) in a suitable solvent like acetic acid or chloroform.
- Catalyst: Add a catalytic amount of iron(III) bromide (FeBr₃).



- Brominating Agent: Add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.
- Reaction: Stir the mixture at room temperature for 2-4 hours.
- Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the
 product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium
 sulfate.
- Purification: Purify the product by column chromatography on silica gel.

Data Presentation: Electrophilic Aromatic Substitution

| Substra te | Reactio n | Reagent s | Catalyst | Solvent | Reactio n Time (h) | Major Isomer(s) | Yield (%) |
|-----------------------------|-----------------|-----------------|----------|----------------|--------------------------|------------------------------|--------------|
| p- Heptanoy Ibiphenyl | Nitration | HNO3, H2SO4 | - | H2SO4 | 2 | 4'-nitro and 2'- nitro | ~90 |
| p- Heptanoy Ibiphenyl | Brominati on | Br ₂ | FeBr₃ | Acetic Acid | 3 | 4'-bromo and 2'- bromo | ~85 |

Modification of the Carbonyl Group

The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

Experimental Protocol: Reduction to Alcohol

- Reaction Setup: Dissolve p-Heptanoylbiphenyl (1.0 eq) in methanol or ethanol at 0 °C.
- Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise.
- Reaction: Stir the reaction mixture at room temperature for 1-2 hours.



- Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the product with ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the alcohol derivative.

Complete reduction of the carbonyl to a methylene group (-CH₂-) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Experimental Protocol: Wolff-Kishner Reduction

- Reaction Setup: To a flask containing diethylene glycol, add p-Heptanoylbiphenyl (1.0 eq), hydrazine hydrate (4-5 eq), and potassium hydroxide (4-5 eq).
- Reaction: Heat the mixture to reflux (around 180-200 °C) for several hours, using a Dean-Stark trap to remove water.
- Work-up: Cool the reaction mixture and dilute with water. Extract the product with a non-polar solvent like hexane.
- Purification: Wash the organic layer with dilute HCl and brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the alkylbiphenyl.

Data Presentation: Carbonyl Group Modification

| Substrate | Reaction | Reagents | Solvent | Reaction Time (h) | Product | Yield (%) |
|-----------------------------|--------------------------------|---------------------|----------------------|----------------------|--|-----------|
| p- Heptanoylb iphenyl | Reduction to Alcohol | NaBH4 | Methanol | 1.5 | 1- (biphenyl- 4- yl)heptan- 1-ol | >95 |
| p- Heptanoylb iphenyl | Wolff- Kishner Reduction | H2NNH2·H2 O, KOH | Diethylene glycol | 4 | 4- Heptylbiph enyl | ~80-90 |



Cross-Coupling Reactions

For derivatives of **p-Heptanoylbiphenyl** that have been halogenated (e.g., 4'-bromo-**p-heptanoylbiphenyl**), palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction can be employed to introduce further complexity.[9][10][11][12][13]

This reaction couples the halogenated biphenyl with a boronic acid or ester.

Experimental Protocol: Suzuki Coupling

- Reaction Setup: In a reaction vessel, combine the 4'-bromo-**p-heptanoylbiphenyl** (1.0 eq), a suitable boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq).
- Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
- Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-12 hours.
- Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
- Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

This reaction couples the halogenated biphenyl with an alkene.[14][15][16][17]

Experimental Protocol: Heck Reaction

- Reaction Setup: Combine the 4'-bromo-p-heptanoylbiphenyl (1.0 eq), an alkene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand like P(o-tolyl)₃ (0.04 eq), and a base like triethylamine (2.0 eq).
- Solvent: Add a polar aprotic solvent such as DMF or acetonitrile.
- Reaction: Heat the mixture under an inert atmosphere at 80-120 °C for 12-24 hours.



- Work-up: Cool the reaction, filter off the palladium black, and remove the solvent under reduced pressure.
- Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.

Data Presentation: Cross-Coupling Reactions

| Substra te | Reactio n | Couplin g Partner | Catalyst | Base | Solvent | Reactio n Time (h) | Yield (%) |
|--|--------------|-------------------------|---|-------|-------------------|--------------------------|--------------|
| 4'-bromo- p- heptanoy Ibiphenyl | Suzuki | Phenylbo ronic acid | Pd(PPh₃) 4 | K2COз | Toluene/ Water | 8 | ~80-90 |
| 4'-bromo- p- heptanoy lbiphenyl | Heck | Styrene | Pd(OAc) ₂ / P(o- tolyl) ₃ | Et₃N | DMF | 18 | ~70-80 |

Potential Signaling Pathway Involvement

Biphenyl derivatives have been shown to modulate various signaling pathways. For instance, some biphenyl compounds act as inhibitors of the PD-1/PD-L1 interaction, which is a critical immune checkpoint pathway in cancer.[18][19][20][21][22][23][24] While the specific biological activity of **p-Heptanoylbiphenyl** is not yet characterized, its derivatives could potentially interact with cellular targets, such as the PD-L1 protein, and modulate downstream signaling. A plausible mechanism could involve the binding of the biphenyl derivative to PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its interaction with PD-1 on immune cells and potentially affecting downstream pathways like the PI3K/Akt signaling cascade.

Caption: Potential mechanism of action for a **p-HeptanoyIbiphenyl** derivative.



Experimental Workflow for Functionalization and Screening

The following diagram outlines a general workflow for the functionalization of **p-Heptanoylbiphenyl** and subsequent screening of the synthesized derivatives.

Caption: General workflow from synthesis to lead optimization.

Conclusion

The protocols and data presented herein provide a solid foundation for researchers to synthesize and functionalize **p-Heptanoylbiphenyl**. The versatility of this scaffold, combined with the potential for its derivatives to interact with key biological targets, makes it an attractive starting point for drug discovery and development programs. Further investigation into the biological activities of these novel compounds is warranted.

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